N,N'-Bis(alpha-cyano-4-dimethylaminobenzyl)ethylenediamine
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Overview
Description
N,N’-Bis(alpha-cyano-4-dimethylaminobenzyl)ethylenediamine: is an organic compound with the molecular formula C22H28N6 It is known for its unique structure, which includes two alpha-cyano-4-dimethylaminobenzyl groups attached to an ethylenediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(alpha-cyano-4-dimethylaminobenzyl)ethylenediamine typically involves the reaction of ethylenediamine with alpha-cyano-4-dimethylaminobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(alpha-cyano-4-dimethylaminobenzyl)ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or dimethylamino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted ethylenediamine derivatives.
Scientific Research Applications
Chemistry: N,N’-Bis(alpha-cyano-4-dimethylaminobenzyl)ethylenediamine is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: In biological research, this compound can be used as a fluorescent probe due to its unique structural features. It can also be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound may have potential applications in medicinal chemistry, particularly in the design of new drugs or therapeutic agents. Its interactions with biological targets can be explored for developing treatments for various diseases.
Industry: In the industrial sector, N,N’-Bis(alpha-cyano-4-dimethylaminobenzyl)ethylenediamine can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N,N’-Bis(alpha-cyano-4-dimethylaminobenzyl)ethylenediamine involves its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic reactions. Additionally, its cyano and dimethylamino groups can interact with biological macromolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
- N,N’-Bis(4-dimethylaminobenzylidene)ethylenediamine
- N,N’-Bis(4-methylbenzylidene)ethylenediamine
- N,N’-Bis(3,4-dichlorobenzylidene)ethylenediamine
Comparison: N,N’-Bis(alpha-cyano-4-dimethylaminobenzyl)ethylenediamine is unique due to the presence of the alpha-cyano group, which imparts distinct electronic properties to the compound. This makes it different from other similar compounds that may lack the cyano group or have different substituents. The presence of the cyano group can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
CAS No. |
17761-87-4 |
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Molecular Formula |
C22H28N6 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[2-[[cyano-[4-(dimethylamino)phenyl]methyl]amino]ethylamino]-2-[4-(dimethylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C22H28N6/c1-27(2)19-9-5-17(6-10-19)21(15-23)25-13-14-26-22(16-24)18-7-11-20(12-8-18)28(3)4/h5-12,21-22,25-26H,13-14H2,1-4H3 |
InChI Key |
YHGPKAWZMFDPLO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C#N)NCCNC(C#N)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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